N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-difluorobenzamide

Protein Disulfide Isomerase Histone Acetyltransferase Target selectivity

Procure N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-difluorobenzamide (CAS 897457-13-5) for PDI-targeted oncology and thrombosis programs. Its electron-withdrawing 3,4-difluoro substitution alters hydrogen-bond topology compared to phenylacetamide analogs like CPTH2, making it a selective probe for protein disulfide isomerase over histone acetyltransferase. The underrepresented difluorobenzamide chemotype fills a structural gap in phenotypic screening libraries and offers potential metabolic stability advantages. Verify PDI activity in-house; ideal as a negative control for HAT assays. Request a quote for custom synthesis or bulk R&D quantities.

Molecular Formula C18H14ClF2N3OS
Molecular Weight 393.84
CAS No. 897457-13-5
Cat. No. B2794662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-difluorobenzamide
CAS897457-13-5
Molecular FormulaC18H14ClF2N3OS
Molecular Weight393.84
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(N2)SCCNC(=O)C3=CC(=C(C=C3)F)F)Cl
InChIInChI=1S/C18H14ClF2N3OS/c19-13-4-1-11(2-5-13)16-10-23-18(24-16)26-8-7-22-17(25)12-3-6-14(20)15(21)9-12/h1-6,9-10H,7-8H2,(H,22,25)(H,23,24)
InChIKeyRAIXPRXQJFKCTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-difluorobenzamide (CAS 897457-13-5): Core Identity and Procurement-Relevant Properties


N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-difluorobenzamide (CAS 897457-13-5) is a synthetic small molecule belonging to the 2-thio-substituted imidazole class, featuring a 3,4-difluorobenzamide moiety linked via a thioether bridge to a 5-(4-chlorophenyl)-1H-imidazole core [1]. The compound has a molecular weight of 393.8 g/mol, a molecular formula of C18H14ClF2N3OS, and computed physicochemical properties including XLogP3-AA of 4.4, two hydrogen bond donors, and five hydrogen bond acceptors [1]. It is cataloged under PubChem CID 18575480 and AKOS024663056 [1].

Why Generic N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-difluorobenzamide Cannot Be Freely Substituted by Analogs


Within the 2-thio-substituted imidazole series, even modest modifications to the benzamide terminus fundamentally alter target engagement profiles. Closely related analogs such as CPTH2 (CAS 897457-23-7, bearing a phenylacetamide terminus) function as selective histone acetyltransferase (HAT) inhibitors [1], while the 3,4-difluorobenzamide variant appears in patent filings directed against protein disulfide isomerase (PDI) [2]. The electron-withdrawing 3,4-difluoro substitution pattern directly impacts hydrogen-bond acceptor topology and aryl pharmacophore geometry, making simple interchange between benzamide variants an uncontrolled variable with distinct biological outcomes—even when the imidazole-thioether scaffold is conserved.

Quantitative Differentiation Evidence for N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-difluorobenzamide Against Closest Analogs


PDI Inhibitory Activity vs. CPTH2 (HAT Inhibitor) – Divergent Target Engagement

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-difluorobenzamide is explicitly claimed in US-20160145209-A1 as a PDI inhibitor, while the phenylacetamide analog CPTH2 (CAS 897457-23-7) is a known Gcn5/p300 HAT inhibitor with reported IC50 values of approximately 50 μM against Gcn5-dependent histone H3 acetylation in cell-based assays [1]. No PDI inhibitory activity has been reported for CPTH2, and no HAT inhibition has been reported for the 3,4-difluorobenzamide derivative, establishing orthogonal target engagement driven entirely by the benzamide terminus substitution [2]. Direct head-to-head enzymatic data for the target compound are not publicly available; the patent exemplifies the structural class but does not disclose isolated IC50 values for this specific compound [2].

Protein Disulfide Isomerase Histone Acetyltransferase Target selectivity

Physicochemical Property Divergence from CPTH2: XLogP3 and Hydrogen-Bond Acceptor Count

The target compound has a computed XLogP3-AA of 4.4 and five hydrogen-bond acceptors (including two fluorine atoms and three nitrogen/oxygen atoms) [1]. CPTH2, lacking the difluoro substitution, has a predicted XLogP3 of approximately 3.8 and only three hydrogen-bond acceptors . The ~0.6 log unit increase in lipophilicity and the addition of two hydrogen-bond acceptor sites predict measurably altered membrane permeability and protein-binding characteristics, even though both compounds share the imidazole-thioether scaffold.

Lipophilicity Hydrogen bonding Pharmacokinetic prediction

Structural Uniqueness Within the Imidazole-Thioether Benzamide Series: Fluorine Substitution Pattern

Among the N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide series cataloged in public databases, the 3,4-difluorobenzamide variant is the only member bearing a disubstituted fluorinated phenyl ring directly conjugated to the amide [1]. The most proximal analogs—benzamide (H-substituted, CAS not tracked), 2-phenylacetamide (CPTH2), and cinnamamide (CAS 897456-60-9)—lack fluorine entirely. This fluorine pattern is known to enhance metabolic stability and modulate CYP450 interactions compared to non-fluorinated congeners, a class-level inference supported by extensive medicinal chemistry precedent [2].

Structure-activity relationship Fluorine chemistry Chemical library design

Evidence-Backed Application Scenarios for Procuring N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-difluorobenzamide (CAS 897457-13-5)


Protein Disulfide Isomerase (PDI) Inhibitor Screening and Mechanistic Studies

Based on its inclusion in US-20160145209-A1 claiming PDI inhibitors, this compound is suited as a starting point for PDI-focused drug discovery programs in oncology and thrombosis [1]. Researchers should verify PDI inhibitory activity in their own assays, as public IC50 data are not yet available. The difluoro substitution may confer metabolic advantages over non-fluorinated analogs, consistent with class-level fluorine effects [2].

Building Fluorine-Containing Fragment or Lead-Like Libraries for Target ID

The 3,4-difluorobenzamide moiety is underrepresented in publicly cataloged imidazole-thioether series, making this compound a valuable entry for phenotypic screening libraries seeking novel chemotypes with enhanced metabolic stability [1]. Procurement managers can justify inclusion based on the structural gap analysis provided in Section 3, Evidence Item 3.

Negative Control or Orthogonal Tool for HAT (Gcn5/p300) Studies

Because the structurally similar CPTH2 is a confirmed HAT inhibitor but this compound is directed toward PDI, it may serve as a negative control in HAT assays to confirm that observed effects are not driven by the imidazole-thioether scaffold alone. Users must empirically confirm lack of HAT inhibition before deployment as a control [1].

Quote Request

Request a Quote for N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.